3-[1-(3-methoxybenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone
Overview
Description
3-[1-(3-methoxybenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone is a complex organic compound with a unique structure that combines a pyrazole ring, a pyridazinone ring, and a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-methoxybenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate then undergoes cyclization with an appropriate diketone to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with a phenyl-substituted pyridazinone under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-methoxybenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[1-(3-methoxybenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1-(3-methoxybenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(3-methoxybenzoyl)-1H-pyrazole: Shares the pyrazole and methoxybenzoyl moieties but lacks the pyridazinone ring.
1-phenyl-4(1H)-pyridazinone: Contains the pyridazinone ring but lacks the pyrazole and methoxybenzoyl groups.
Uniqueness
3-[1-(3-methoxybenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone is unique due to its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[1-(3-methoxybenzoyl)pyrazol-3-yl]-1-phenylpyridazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-28-17-9-5-6-15(14-17)21(27)25-12-10-18(22-25)20-19(26)11-13-24(23-20)16-7-3-2-4-8-16/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIFPQCWLDFYLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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